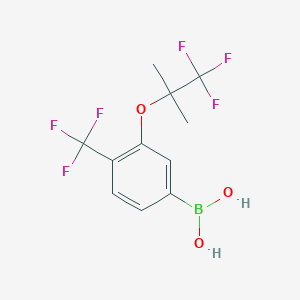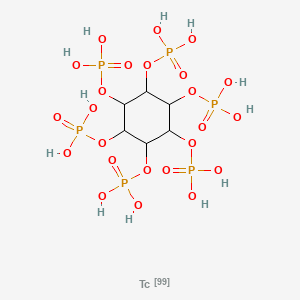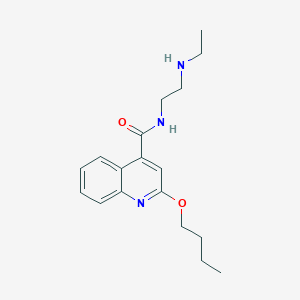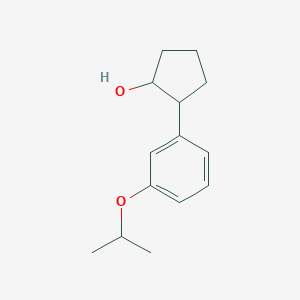
trans-2-(3-iso-Propoxyphenyl)cyclopentanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trans-2-(3-iso-Propoxyphenyl)cyclopentanol: is an organic compound with the molecular formula C14H20O2. It features a cyclopentanol ring substituted with a 3-iso-propoxyphenyl group in the trans configuration. This compound is notable for its unique structural properties, which include a hydroxyl group and an ether linkage, making it a subject of interest in various fields of scientific research .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(3-iso-Propoxyphenyl)cyclopentanol typically involves the following steps:
Formation of the Cyclopentanol Ring: The cyclopentanol ring can be synthesized through a cyclization reaction of a suitable precursor.
Introduction of the 3-iso-Propoxyphenyl Group: This step involves the substitution of a hydrogen atom on the cyclopentanol ring with a 3-iso-propoxyphenyl group. This can be achieved through a Friedel-Crafts alkylation reaction using iso-propoxybenzene and a suitable catalyst.
Trans Configuration: The trans configuration is ensured by controlling the reaction conditions, such as temperature and solvent, to favor the formation of the desired stereoisomer.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
化学反应分析
Types of Reactions:
Oxidation: The hydroxyl group in trans-2-(3-iso-Propoxyphenyl)cyclopentanol can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding alkane or alcohol.
Substitution: The ether linkage can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of various substituted derivatives.
科学研究应用
Chemistry: Trans-2-(3-iso-Propoxyphenyl)cyclopentanol is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and metabolic pathways involving cyclopentanol derivatives.
Medicine: The compound’s potential pharmacological properties are being explored for the development of new therapeutic agents. Its structural features make it a candidate for drug design and discovery.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications.
作用机制
The mechanism of action of trans-2-(3-iso-Propoxyphenyl)cyclopentanol involves its interaction with specific molecular targets. The hydroxyl group and ether linkage play crucial roles in its reactivity. The compound can form hydrogen bonds and participate in various chemical reactions, influencing its biological activity. The molecular pathways involved may include enzyme inhibition or activation, receptor binding, and signal transduction.
相似化合物的比较
2-(3-iso-Propoxyphenyl)cyclopentanone: This compound differs by having a ketone group instead of a hydroxyl group.
2-(3-iso-Propoxyphenyl)cyclopentane: This compound lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2-(3-iso-Propoxyphenyl)cyclopentanol (cis): The cis isomer has different stereochemistry, affecting its physical and chemical properties.
Uniqueness: Trans-2-(3-iso-Propoxyphenyl)cyclopentanol is unique due to its trans configuration, which influences its reactivity and interaction with other molecules
属性
分子式 |
C14H20O2 |
|---|---|
分子量 |
220.31 g/mol |
IUPAC 名称 |
2-(3-propan-2-yloxyphenyl)cyclopentan-1-ol |
InChI |
InChI=1S/C14H20O2/c1-10(2)16-12-6-3-5-11(9-12)13-7-4-8-14(13)15/h3,5-6,9-10,13-15H,4,7-8H2,1-2H3 |
InChI 键 |
WSQJOWPGTXEZAN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC1=CC=CC(=C1)C2CCCC2O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



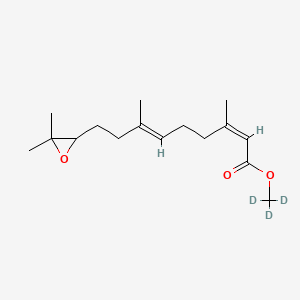
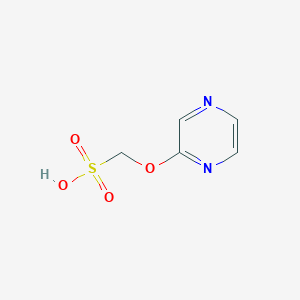
![7-[(4aR,7aR)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-8-(difluoromethoxy)-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B13407441.png)

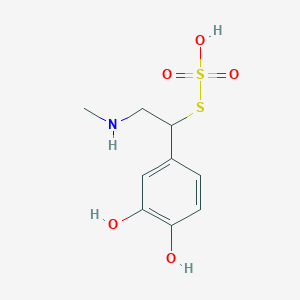
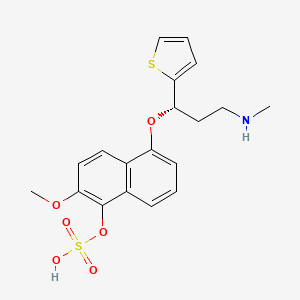
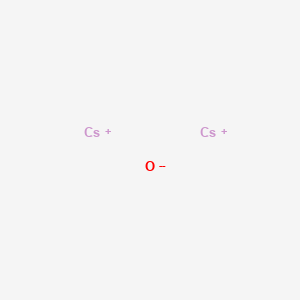
![4,4,5,5-Tetramethyl-2-[2-(3-nitrophenyl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13407466.png)
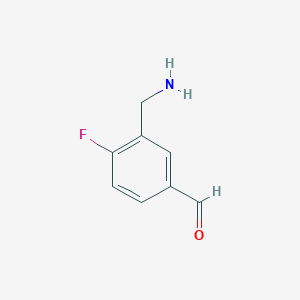
![[(7S,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-30-(4-aminopiperidin-1-yl)-2,6,15,17-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-23,32,37-trioxo-8,27,38-trioxa-24,34-diazahexacyclo[23.11.1.14,7.05,36.026,35.028,33]octatriaconta-1,3,5,9,19,21,25,28,30,33,35-undecaen-13-yl] acetate](/img/structure/B13407470.png)
